molecular formula C8H4BrF3N2 B1449444 3-Bromo-2-cyano-5-(trifluoromethyl)aniline CAS No. 1805022-84-7

3-Bromo-2-cyano-5-(trifluoromethyl)aniline

Cat. No.: B1449444
CAS No.: 1805022-84-7
M. Wt: 265.03 g/mol
InChI Key: NOAYFBUABIRUIH-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-5-(trifluoromethyl)aniline is a versatile organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Cyanation: The compound can be synthesized through the halogenation of aniline derivatives followed by cyanation

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as nitro derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine, leading to the formation of different amines.

  • Substitution: Substitution reactions involving the bromine and trifluoromethyl groups can lead to the formation of a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Nitro Derivatives: Resulting from oxidation reactions.

  • Amines: Formed through the reduction of the cyano group.

  • Substituted Derivatives: Various halogenated and trifluoromethylated products.

Scientific Research Applications

3-Bromo-2-cyano-5-(trifluoromethyl)aniline finds applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of materials with specific properties, such as flame retardants and antifouling agents.

Mechanism of Action

The mechanism by which 3-Bromo-2-cyano-5-(trifluoromethyl)aniline exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary based on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-Bromo-2-cyano-4-(trifluoromethyl)aniline: Similar structure but with a different position of the trifluoromethyl group.

  • 2-Bromo-3-cyano-5-(trifluoromethyl)aniline: Different positions of the bromine and cyano groups.

Uniqueness: 3-Bromo-2-cyano-5-(trifluoromethyl)aniline is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The presence of both bromine and trifluoromethyl groups on the aniline ring provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2-amino-6-bromo-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAYFBUABIRUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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